molecular formula C7H14N2 B8190161 (1S,4S)-2-Methyl-2,5-diazabicyclo(2.2.2)octane

(1S,4S)-2-Methyl-2,5-diazabicyclo(2.2.2)octane

Cat. No.: B8190161
M. Wt: 126.20 g/mol
InChI Key: GXIMUJOQZCMEFY-BQBZGAKWSA-N
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Description

(1S,4S)-2-Methyl-2,5-diazabicyclo(222)octane is a bicyclic organic compound that features a diazabicyclo structure This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,4S)-2-Methyl-2,5-diazabicyclo(2.2.2)octane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1,4-diaminobutane with formaldehyde and a suitable acid catalyst to form the bicyclic structure. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control systems allows for the consistent production of high-purity compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically forming N-oxides.

    Reduction: Reduction reactions can convert the compound into various reduced forms, depending on the reagents used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the nitrogen atoms is replaced by another nucleophile.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Various reduced amine derivatives.

    Substitution: Substituted diazabicyclo compounds with different functional groups.

Scientific Research Applications

(1S,4S)-2-Methyl-2,5-diazabicyclo(2.2.2)octane has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a catalyst in organic synthesis.

    Biology: Investigated for its potential role in enzyme inhibition and as a building block for biologically active molecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,4S)-2-Methyl-2,5-diazabicyclo(2.2.2)octane involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the specific pathway involved. Its bicyclic structure allows for unique binding interactions, which can modulate the activity of the target molecules.

Comparison with Similar Compounds

(1S,4S)-2-Methyl-2,5-diazabicyclo(2.2.2)octane can be compared with other diazabicyclo compounds such as:

    (1R,4R)-2-Methyl-2,5-diazabicyclo(2.2.2)octane: Similar structure but different stereochemistry.

    2,5-Diazabicyclo(2.2.2)octane: Lacks the methyl group, leading to different reactivity and applications.

    1,4-Diazabicyclo(2.2.2)octane: Another related compound with distinct properties.

The uniqueness of this compound lies in its specific stereochemistry and the presence of the methyl group, which can influence its reactivity and binding interactions.

Properties

IUPAC Name

(1S,4S)-2-methyl-2,5-diazabicyclo[2.2.2]octane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c1-9-5-6-2-3-7(9)4-8-6/h6-8H,2-5H2,1H3/t6-,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXIMUJOQZCMEFY-BQBZGAKWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CCC1CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@@H]2CC[C@H]1CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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